3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-((4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl)methylamino)ethyl methyl ester, hydrochloride
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Overview
Description
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-((4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl)methylamino)ethyl methyl ester, hydrochloride is a complex organic compound with a multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-((4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl)methylamino)ethyl methyl ester, hydrochloride involves multiple steps. The process typically starts with the preparation of the pyridine ring, followed by the introduction of the carboxylic acid groups and the nitrophenyl group. The final steps involve the addition of the cyano and dimethoxyphenyl groups, followed by the formation of the methyl ester and hydrochloride salt.
Industrial Production Methods
Industrial production of this compound requires precise control of reaction conditions, including temperature, pressure, and pH. The use of high-purity reagents and advanced purification techniques is essential to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-((4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl)methylamino)ethyl methyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrophenyl group.
Substitution: Substitution reactions can occur at various positions on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-((4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl)methylamino)ethyl methyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-((4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl)methylamino)ethyl methyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Pyridinedicarboxylic acid derivatives
- 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl) derivatives
- Compounds with cyano and dimethoxyphenyl groups
Uniqueness
The uniqueness of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-((4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl)methylamino)ethyl methyl ester, hydrochloride lies in its complex structure, which combines multiple functional groups
Properties
CAS No. |
102336-14-1 |
---|---|
Molecular Formula |
C35H45ClN4O8 |
Molecular Weight |
685.2 g/mol |
IUPAC Name |
5-O-[2-[[4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-methylamino]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C35H44N4O8.ClH/c1-22(2)35(21-36,26-13-14-28(44-6)29(20-26)45-7)15-10-16-38(5)17-18-47-34(41)31-24(4)37-23(3)30(33(40)46-8)32(31)25-11-9-12-27(19-25)39(42)43;/h9,11-14,19-20,22,32,37H,10,15-18H2,1-8H3;1H |
InChI Key |
QNFYRNJOARWSRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CCCC(C#N)(C2=CC(=C(C=C2)OC)OC)C(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl |
Origin of Product |
United States |
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